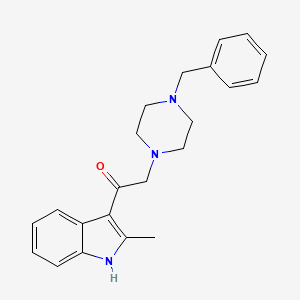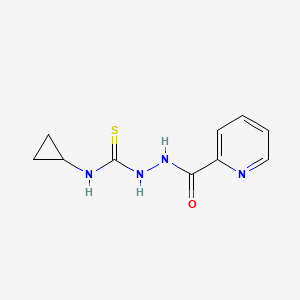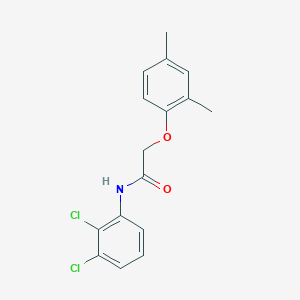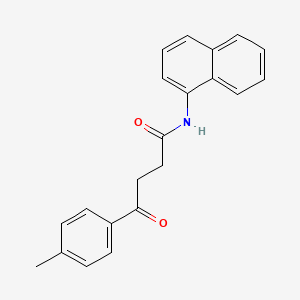
2-(4-benzyl-1-piperazinyl)-1-(2-methyl-1H-indol-3-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-benzyl-1-piperazinyl)-1-(2-methyl-1H-indol-3-yl)ethanone is a chemical compound that has been the subject of scientific research due to its potential applications in medicine and pharmacology. The compound is also known as BZPE and has been synthesized using various methods. In
作用机制
The mechanism of action of 2-(4-benzyl-1-piperazinyl)-1-(2-methyl-1H-indol-3-yl)ethanone is not fully understood. However, studies have shown that the compound acts on various neurotransmitter systems, including the dopaminergic, serotonergic, and adrenergic systems. BZPE has been found to modulate the release and uptake of these neurotransmitters, leading to its anti-inflammatory, analgesic, antipsychotic, and anxiolytic effects.
Biochemical and Physiological Effects
2-(4-benzyl-1-piperazinyl)-1-(2-methyl-1H-indol-3-yl)ethanone has been found to have various biochemical and physiological effects. The compound has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-1β, in animal models of inflammation. BZPE has also been found to reduce the levels of oxidative stress markers, such as malondialdehyde, in animal models of oxidative stress. Additionally, the compound has been found to increase the levels of GABA and dopamine in the brain, leading to its antipsychotic and anxiolytic effects.
实验室实验的优点和局限性
One advantage of using 2-(4-benzyl-1-piperazinyl)-1-(2-methyl-1H-indol-3-yl)ethanone in lab experiments is its potential applications in medicine and pharmacology. The compound has been found to have anti-inflammatory, analgesic, antipsychotic, and anxiolytic effects, making it a potential candidate for the treatment of various diseases and disorders. However, one limitation of using BZPE in lab experiments is its potential toxicity. Studies have shown that the compound can cause liver damage and renal toxicity in animal models. Therefore, caution should be taken when using BZPE in lab experiments.
未来方向
There are several future directions for the research on 2-(4-benzyl-1-piperazinyl)-1-(2-methyl-1H-indol-3-yl)ethanone. One direction is to explore the compound's potential applications in the treatment of various diseases and disorders, such as pain, inflammation, and mental disorders. Another direction is to investigate the compound's mechanism of action and its effects on different neurotransmitter systems. Additionally, future research could focus on developing safer and more effective analogs of BZPE for use in medicine and pharmacology.
合成方法
2-(4-benzyl-1-piperazinyl)-1-(2-methyl-1H-indol-3-yl)ethanone can be synthesized using different methods. One common method involves the reaction of 4-benzylpiperazine with 2-methyl-1H-indole-3-carboxaldehyde in the presence of a reducing agent. The product is then purified using column chromatography. Another method involves the reaction of 2-methyl-1H-indole-3-carboxylic acid with 4-benzylpiperazine in the presence of a coupling agent and a dehydrating agent. The product is then purified using recrystallization.
科学研究应用
2-(4-benzyl-1-piperazinyl)-1-(2-methyl-1H-indol-3-yl)ethanone has been the subject of scientific research due to its potential applications in medicine and pharmacology. The compound has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. Additionally, BZPE has been shown to have antipsychotic and anxiolytic effects, making it a potential candidate for the treatment of mental disorders.
属性
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c1-17-22(19-9-5-6-10-20(19)23-17)21(26)16-25-13-11-24(12-14-25)15-18-7-3-2-4-8-18/h2-10,23H,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSIIDYHRZUOMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)CN3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-benzylpiperazin-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-chloro-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-1,3-benzoxazole](/img/structure/B5705988.png)
![1-[2-(4-benzylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B5705992.png)





![4-oxo-4-{[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]amino}-2-butenoic acid](/img/structure/B5706043.png)

![3-allyl-2-(isopropylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5706051.png)
![diethyl 5-[(cyclobutylcarbonyl)amino]isophthalate](/img/structure/B5706059.png)

